

# In vivo effects of Benzoylpaeoniflorin on autoimmune disease models

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Compound of Interest		
Compound Name:	Benzoylpaeoniflorin	
Cat. No.:	B190653	Get Quote

# Data Presentation: Effects of Paeoniflorin in CIA Rat Model

The following table summarizes the quantitative effects observed in a study on CIA rats, where paeoniflorin (a closely related compound to BPF) was used. These results suggest the potential therapeutic effects that BPF may elicit.



Parameter	CIA Model Control Group	Paeoniflorin (PF) Treated Group	% Change vs. Control	Key Findings
Paw Swelling (mL)	2.1 ± 0.3	1.5 ± 0.2	↓ 28.6%	Paeoniflorin significantly reduced paw edema.
Arthritis Index (AI)	11.5 ± 1.5	7.0 ± 1.0	↓ 39.1%	A marked decrease in the clinical severity of arthritis was observed.
Serum TNF-α (pg/mL)	~150	~100	↓ ~33%	Reduction in a key pro-inflammatory cytokine.
Serum IL-1β (pg/mL)	~250	~150	↓ ~40%	Significant decrease in a pivotal inflammatory mediator.
Serum VEGF (pg/mL)	~180	~150	↓ ~17%	Moderate reduction in a factor involved in angiogenesis.
Serum PGE2 (pg/mL)	~2500	~2000	↓ ~20%	Decrease in a key inflammatory prostaglandin.
Synovial STAT1 Expression	High	Significantly Decreased	N/A	Inhibition of a key transcription factor in inflammatory signaling.



### Foundational & Exploratory

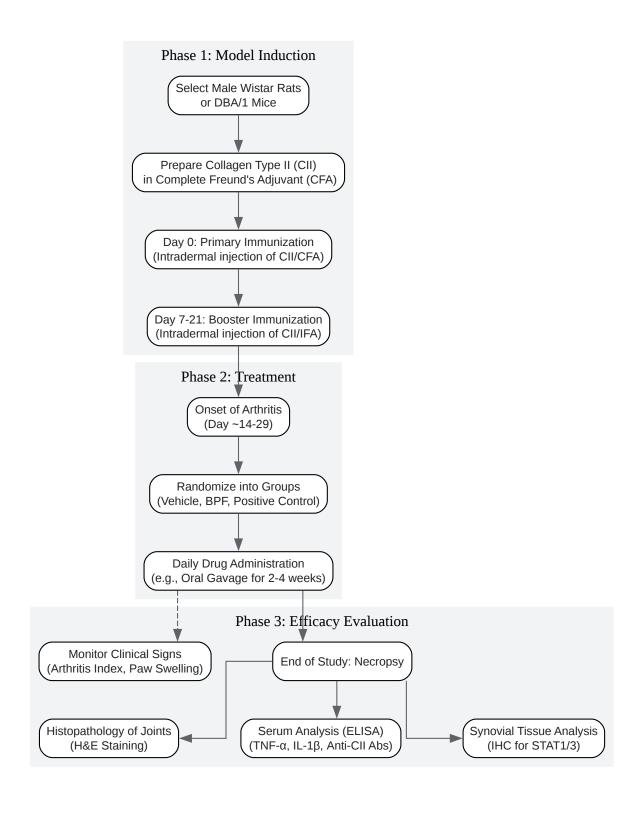
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				Inhibition of
Synovial STAT3	⊔iah	Significantly	N/A	another critical
Expression	High	Decreased	IN/A	inflammatory
				signaling protein.

Note: Data are approximated from graphical representations in the cited literature and are intended for comparative purposes. The study evaluated paeoniflorin in combination with benzoylaconitine; the data for the paeoniflorin monotherapy group is presented here.

**Mandatory Visualization: CIA Experimental Workflow** 





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Caption: Workflow for a typical Collagen-Induced Arthritis (CIA) study.

# Psoriasis: Imiquimod (IMQ)-Induced Psoriasis-Like Model

The topical application of Imiquimod (IMQ), a Toll-like receptor 7 (TLR7) agonist, on mouse skin induces a robust inflammatory response that closely mimics the phenotype of human plaque psoriasis, including skin thickening (acanthosis), scaling, and immune cell infiltration.

#### **Experimental Protocol: IMQ-Induced Psoriasis in Mice**

- Animal Model: BALB/c or SKH-1 hairless mice are commonly used.
- Induction: A daily topical dose of 5% IMQ cream (e.g., 62.5 mg) is applied to the shaved back skin and sometimes the ear for 5-7 consecutive days. Control animals receive a vaseline base as a placebo.
- Grouping and Treatment: Mice are divided into groups and treated concurrently with IMQ induction.
  - Vehicle Control: Receives IMQ and a vehicle control (e.g., saline, DMSO) via oral gavage or intraperitoneal injection.
  - Benzoylpaeoniflorin (BPF) Group: Receives IMQ and BPF at specified doses (e.g., 50-100 mg/kg).
  - Positive Control: Receives IMQ and a standard treatment like methotrexate.
- Efficacy Evaluation:
  - Psoriasis Area and Severity Index (PASI): Skin lesions are scored daily for erythema,
     scaling, and thickness on a 0-4 scale. The sum of these scores constitutes the PASI score.
  - Histopathology: Skin biopsies are collected, sectioned, and stained with H&E to measure epidermal thickness and assess inflammatory infiltrate.
  - Immunohistochemistry: Skin sections are stained for immune cell markers such as CD3 (T cells), CD11c (dendritic cells), and Myeloperoxidase (MPO) (neutrophils) to quantify



immune infiltration.

- Flow Cytometry: Spleen and lymph node cells are analyzed to determine the proportions of key immune cell subsets, particularly the Th17/Treg cell ratio.
- Gene Expression Analysis: mRNA levels of key inflammatory cytokines (e.g., IL-17, IFN-γ,
   IL-6, TNF-α) in skin tissue are measured by quantitative real-time PCR (qRT-PCR).

# Data Presentation: Effects of BPF/Paeoniflorin in IMQ-Induced Psoriasis Model



Parameter	IMQ Model Control Group	BPF/Paeoniflor in (PF) Treated Group	% Change vs. Control	Key Findings
PASI Score	High	Significantly Reduced	N/A	BPF and PF effectively attenuated clinical symptoms of psoriasis-like lesions.
Epidermal Thickness	Increased	Significantly Reduced	N/A	Treatment inhibited the hyperproliferation of keratinocytes.
Infiltration of T- cells (CD3+)	High	Significantly Reduced	N/A	Reduced infiltration of a key pathogenic cell type in psoriasis.
Infiltration of Dendritic Cells (CD11c+)	High	Significantly Reduced	N/A	Decreased presence of antigen- presenting cells that drive inflammation.
Infiltration of Neutrophils (MPO+)	High	Significantly Reduced	N/A	Lowered infiltration of neutrophils, which contribute to tissue damage.
Skin IL-17 mRNA Expression	High	Significantly Decreased	N/A	Downregulation of the signature



				cytokine of the Th17 pathway.
Skin TNF-α mRNA Expression	High	Significantly Decreased	N/A	Reduction of a central inflammatory cytokine.
Th17/Treg Ratio	Increased	Modulated towards balance	N/A	BPF helps restore the balance between pro-inflammatory Th17 and anti- inflammatory Treg cells.

### **Systemic Inflammation: Sepsis Models**

Sepsis models are critical for studying overwhelming systemic inflammation.

**Benzoylpaeoniflorin** has been evaluated in gold-standard models like lipopolysaccharide (LPS)-induced endotoxemia and cecal ligation and puncture (CLP), which mimics human polymicrobial sepsis.

## Experimental Protocol: LPS and CLP-Induced Sepsis in Mice

- Animal Model: C57BL/6 or BALB/c mice are typically used.
- Induction:
  - LPS Model: Mice are given a single intraperitoneal (IP) injection of LPS (a component of the outer membrane of Gram-negative bacteria) at a dose sufficient to induce septic shock (e.g., 5-20 mg/kg).
  - CLP Model: This surgical model involves anesthetizing the mouse, ligating the cecum, and puncturing it with a needle to induce a polymicrobial peritoneal infection.
- Grouping and Treatment:



- Pre-treatment: BPF (e.g., 10-40 mg/kg) or vehicle is often administered via IP injection 1-2 hours before the septic insult (LPS or CLP).
- Post-treatment: In some protocols, treatment is administered after the insult to better model a clinical scenario.
- Efficacy Evaluation:
  - Survival Rate: Animals are monitored for survival over a period of 24-96 hours.
  - Serum Cytokine Levels: Blood is collected at key time points (e.g., 2, 6, 12 hours post-insult) to measure levels of pro-inflammatory cytokines (IL-6, TNF-α, IL-1β) and chemokines (CXCL1, CXCL2) by ELISA.
  - Organ Damage: Organs like the lungs and liver are harvested for histopathological analysis (H&E staining) to assess tissue injury, such as inflammatory cell infiltration and edema.
  - Cellular Studies: Peritoneal macrophages may be harvested to assess their inflammatory response ex vivo.

**Data Presentation: Effects of BPF in Sepsis Models** 



Parameter	LPS/CLP Model Control Group	BPF Treated Group	Key Findings
Survival Rate (Lethal LPS Dose)	Low (e.g., 20-40%)	Dose-dependently Increased (e.g., up to 80%)	BPF significantly improved survival in a model of septic shock.
Serum IL-6	Markedly Increased	Significantly Decreased	BPF potently suppressed the systemic "cytokine storm."
Serum TNF-α	Markedly Increased	Significantly Decreased	Strong inhibition of a primary mediator of septic shock.
Serum IL-1β	Markedly Increased	Significantly Decreased	Reduction in a key inflammasome-related cytokine.
Lung Histopathology	Severe inflammatory infiltration, edema	Alleviated lung damage	BPF protected against sepsis-induced acute lung injury.
Peritoneal Macrophage IL- 6/TNF-α Production	High	Dose-dependently Inhibited	BPF directly suppresses inflammatory responses in key innate immune cells.

#### **Other Autoimmune Disease Models**

The therapeutic potential of **Benzoylpaeoniflorin** is further suggested by extensive studies on its parent compound, Paeoniflorin (PF), in models of Multiple Sclerosis (MS) and Inflammatory Bowel Disease (IBD).

#### **Experimental Protocols (Brief)**

Multiple Sclerosis (Experimental Autoimmune Encephalomyelitis - EAE): EAE is induced in
 C57BL/6 mice by immunization with a myelin oligodendrocyte glycoprotein (MOG) peptide



emulsified in CFA, followed by injections of pertussis toxin. PF (e.g., 5 mg/kg) is typically administered daily. Efficacy is measured by clinical scoring of paralysis, CNS immune infiltration, and demyelination.

• Inflammatory Bowel Disease (TNBS-Induced Colitis): Colitis is induced in C57BL/6 mice by intrarectal administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS). PF (e.g., 5-20 mg/kg) is administered, and efficacy is assessed by monitoring body weight, colon length, histological damage, and the Th17/Treg balance in mesenteric lymph nodes.

Data Presentation: Effects of Paeoniflorin in EAE and Colitis Models



Model	Parameter	Disease Model Control Group	Paeoniflorin (PF) Treated Group	Key Findings
EAE (MS)	Clinical Score (Paralysis)	High	Significantly Ameliorated	PF delayed disease onset and reduced the severity of neurological symptoms.
CNS Infiltrating Th17 Cells	Increased	Dramatically Decreased	PF specifically reduced the infiltration of pathogenic Th17 cells into the central nervous system.	
Demyelination	Severe	Significantly Reduced	Treatment protected against the loss of the myelin sheath around neurons.	_
Colitis (IBD)	Histological Score	High	Significantly Improved	PF ameliorated colon tissue damage, including reduced inflammatory infiltration and crypt loss.



MLN Th17 Cells (%)	Increased	Significantly Decreased	PF lowered the percentage of pro-inflammatory Th17 cells in gut-associated lymphoid tissue.
MLN Treg Cells (%)	Decreased	Markedly Increased	PF promoted the differentiation of anti-inflammatory regulatory T cells, restoring immune balance.

### **Core Mechanistic Signaling Pathways**

**Benzoylpaeoniflorin** exerts its potent anti-inflammatory and immunomodulatory effects by targeting several critical intracellular signaling pathways that are commonly dysregulated in autoimmune diseases. The primary mechanisms involve the inhibition of the NF-kB and MAPK pathways.

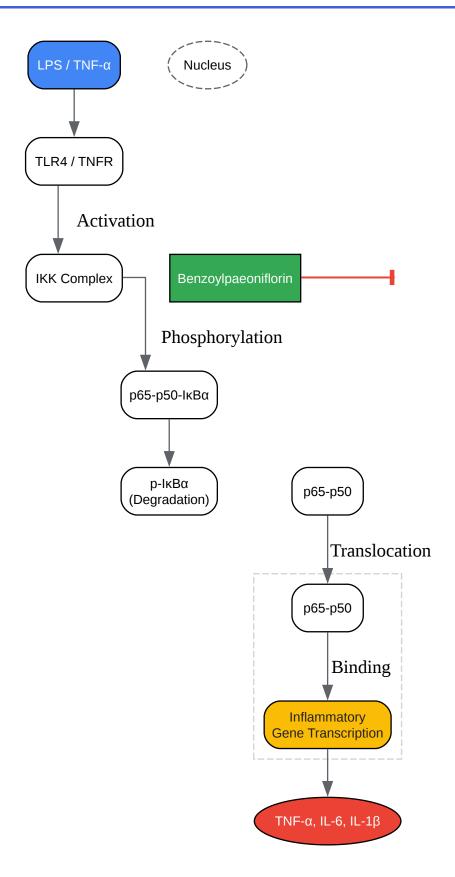
### Inhibition of NF-κB and MAPK Signaling

- NF-κB (Nuclear Factor kappa B) Pathway: This is a master regulator of inflammation. In response to stimuli like LPS or TNF-α, the IKK complex is activated, leading to the phosphorylation and degradation of IκBα. This releases NF-κB (p65/p50) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including TNF-α, IL-6, and IL-1β. BPF has been shown to suppress the phosphorylation of p65, preventing its activation and nuclear translocation.
- MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway consists of several
  cascades, including p38, JNK, and ERK, that translate extracellular signals into cellular
  responses. In autoimmune diseases, these pathways are hyper-activated and drive
  inflammatory cytokine production and cell proliferation. BPF has been demonstrated to
  inhibit the phosphorylation of p38, JNK, and ERK, thereby dampening the downstream
  inflammatory response.

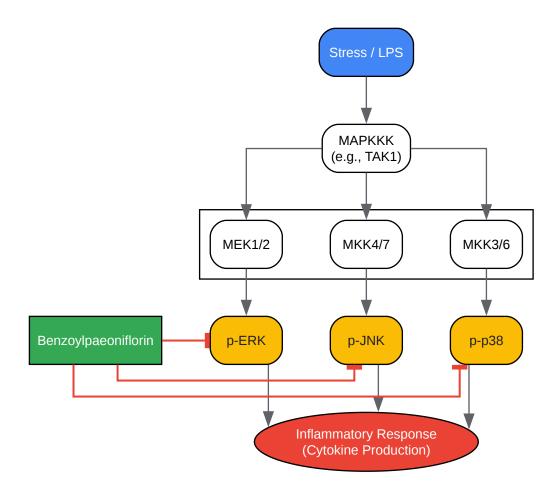


### **Mandatory Visualization: Signaling Pathways**









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